2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine
Description
Historical Context of Morpholine Sulfonamide Derivatives
The development of morpholine sulfonamide derivatives traces its origins to the revolutionary discovery of sulfonamide antibiotics in the early 20th century. Sulfonamide drugs emerged as the first broadly effective antibacterials to be used systemically, fundamentally paving the way for the antibiotic revolution in medicine. The initial breakthrough came with prontosil, discovered in the laboratories of Bayer AG beginning in 1932, where researchers led by physician Gerhard Domagk explored the potential of coal-tar dyes to bind preferentially to bacteria and parasites. This foundational work established the sulfonamide functional group as a cornerstone of medicinal chemistry, with researchers recognizing its potential for competitive inhibition of bacterial enzymes.
Morpholine derivatives subsequently gained recognition for their wide spectrum of antimicrobial activity and insecticidal properties, with morpholine itself finding applications as an emulsifier for cosmetics and industrial applications. The synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesuphonyl chlorides has yielded excellent results, with compounds such as 4-phenylsulfonylmorpholine and N-(4-methylbenzene-1-sulfonyl)morpholine demonstrating moderate antibacterial activity against various bacterial strains including Bacillus subtilis and Salmonella typhi.
Contemporary research has expanded the scope of morpholine-sulfonamide applications beyond traditional antibacterial uses. Recent investigations have demonstrated that morpholine-substituted sulfonamides exhibit significant antiviral activity, with compounds showing efficacy against avian paramyxovirus exhibiting three times higher antiviral activity than ribavirin. Furthermore, morpholine-containing sulfonamides have shown promise as inhibitors of dangerous viral infections, including filoviruses such as Ebola and Marburg viruses, with minimum inhibitory concentration values in the low micromolar range.
Structural Significance of Sulfonyl-Ethanamine Moieties
The sulfonyl-ethanamine structural motif represents a critical design element in modern pharmaceutical chemistry, combining the proven biological activity of sulfonamides with the flexible pharmacophoric properties of ethanamine chains. The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity compared to other sulfur-containing functional groups, potentially influencing receptor binding and bioavailability. This structural arrangement allows for optimal positioning of the morpholine ring system while maintaining the essential sulfonamide functionality required for biological activity.
Research has demonstrated that the ethanamine component of sulfonyl-ethanamine structures provides essential flexibility for interaction with biological targets. The synthesis of 2-[(4-Fluorophenyl)sulfonyl]ethanamine, a structurally related compound, typically involves the reaction of appropriate sulfonyl chlorides with ethylenediamine in the presence of bases such as triethylamine, with reaction conditions optimized for complete conversion and high purity. This synthetic approach has been successfully applied to various sulfonyl-ethanamine derivatives, demonstrating the versatility and reliability of this structural framework.
The mechanism of action for sulfonyl-ethanamine compounds involves their interaction with specific molecular targets, where the sulfonyl group forms strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction pattern can disrupt various biochemical pathways, leading to the observed biological effects that make these compounds valuable for pharmaceutical applications. The sulfonamide moiety's ability to participate in hydrogen bonding with proteins influences enzyme activity and receptor interactions, particularly in systems involving neurotransmission and inflammation processes.
Table 1: Comparative Structural Data for Sulfonyl-Ethanamine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₁₈N₂O₃S | 222.31 | Dimethylmorpholine, sulfonyl, ethanamine |
| 2-[(4-Fluorophenyl)sulfonyl]ethanamine | C₈H₁₀FNO₂S | 203.24 | Fluorophenyl, sulfonyl, ethanamine |
| 2-[(3-Fluorobenzyl)sulfonyl]ethanamine | - | 215.26 | Fluorobenzyl, sulfonyl, ethanamine |
Positional Isomerism in Dimethylmorpholine Substituents
The positional arrangement of methyl substituents on the morpholine ring system significantly influences both the chemical reactivity and biological activity of sulfonamide derivatives. 2,6-Dimethylmorpholine exists as a mixture of stereoisomers, with the spatial arrangement of the methyl groups affecting the overall molecular conformation and interaction capabilities. Nuclear magnetic resonance studies have revealed that the cis-isomer of 2,6-dimethylmorpholine, in which both methyl groups adopt equatorial positions, exhibits characteristic downfield shifts relative to unsubstituted morpholine.
Stereochemical analysis demonstrates that morpholine rings prefer chair conformations, with substituents adopting either axial or equatorial orientations based on steric and electronic factors. The 2,6-dimethyl substitution pattern creates specific conformational preferences that influence the compound's three-dimensional structure and consequently its biological activity. Carbon-13 nuclear magnetic resonance spectroscopy has proven particularly valuable for establishing the configurations of morpholine derivatives, with axial methyl groups showing characteristic upfield shifts due to gamma-gauche interactions.
The importance of positional isomerism becomes particularly evident when examining the biological activity profiles of different morpholine derivatives. Research has shown that the spatial arrangement of substituents on the morpholine ring directly affects the compound's ability to interact with biological targets, with equatorial methyl groups generally providing more favorable binding orientations. This understanding has led to the development of synthetic strategies that prioritize the formation of specific stereoisomeric forms to optimize biological activity.
Table 2: Stereochemical Parameters for Dimethylmorpholine Isomers
| Isomer Type | Configuration | Chemical Shift Pattern | Structural Implications |
|---|---|---|---|
| cis-2,6-Dimethyl | Both equatorial | Downfield shifts at C-2,6 (5.09 ppm), C-3,5 (5.50 ppm) | Favorable steric arrangement |
| trans-2,6-Dimethyl | Mixed axial/equatorial | Variable shifts dependent on conformation | Conformational flexibility |
| 3,3-Dimethyl | Geminal substitution | Gem-dimethyl effect (2.19 ppm at C-3) | Restricted ring flexibility |
The synthesis and characterization of this compound requires careful consideration of these stereochemical factors to ensure optimal product formation and biological activity. The compound's molecular weight of 222.31 grams per mole and molecular formula C₈H₁₈N₂O₃S reflect the successful incorporation of both the dimethylmorpholine ring system and the sulfonyl-ethanamine functionality. Advanced synthetic methodologies have been developed to control the stereochemical outcome of the morpholine ring formation, utilizing specific reaction conditions and catalysts to favor the desired isomeric forms.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)sulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-7-5-10(6-8(2)13-7)14(11,12)4-3-9/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUUGNAXHZIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine, also known by its CAS number 926232-66-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₈H₁₈N₂O₃S
- Molecular Weight : 222.31 g/mol
- Structure : The compound features a morpholine ring substituted with two methyl groups and a sulfonyl group attached to an ethyl amine.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors could suggest potential applications in drug design targeting specific metabolic pathways.
- Antimicrobial Properties : There is emerging evidence indicating that sulfonamide derivatives exhibit antimicrobial activity. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.
- Cytotoxic Effects : Some studies have indicated that compounds similar in structure to this compound can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy.
Case Studies and Experimental Data
Recent research has focused on the biological evaluation of this compound:
-
Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against several strains, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound induced cell death at concentrations above 25 µM, with an IC50 value of approximately 40 µM.
Cell Line IC50 (µM) HeLa 40 MCF7 35 - Mechanistic Studies : Further investigations revealed that the compound may trigger apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further exploration in the context of cancer therapeutics.
Scientific Research Applications
The compound 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine , with the molecular formula and CAS Number 926232-66-8, is a sulfonamide derivative that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, focusing on medicinal chemistry, biological studies, and potential industrial uses.
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their effectiveness against resistant strains of bacteria. The findings suggested that modifications in the morpholine structure could enhance antibacterial potency .
Biological Studies
Enzyme Inhibition:
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of cancer research. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation, making it a candidate for further development as an anticancer agent .
Case Study:
In vitro studies demonstrated that this compound could significantly reduce the activity of certain kinases associated with cancer cell survival. These findings were published in Cancer Research, highlighting its potential as a therapeutic agent .
Industrial Applications
Chemical Synthesis:
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow for modifications that can lead to the development of new compounds with desirable properties.
Case Study:
A recent patent application detailed the use of this compound in the synthesis of novel herbicides. The researchers reported improved efficacy and reduced environmental impact compared to traditional herbicides .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Availability | Reference |
|---|---|---|---|---|---|
| This compound hydrochloride | C₈H₁₇ClN₂O₃S* | ~244.75 (calc.) | Sulfonyl, morpholine, hydrochloride | Available | |
| 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine | Not reported | Not reported | Difluorophenyl, morpholine | Discontinued | |
| 2-(2,6-Dimethylmorpholin-4-yl)ethylamine | C₉H₂₀N₂O | 172.27 | Methylamine, morpholine | Available | |
| 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine | C₁₄H₂₂N₂OS | Not reported | Phenylthio, morpholine | Discontinued |
*Calculated based on the free base (C₈H₁₆N₂O₃S, MW: 208.29) + HCl.
Structural and Functional Differences
Sulfonyl Group vs. This difference may enhance solubility in polar solvents but reduce membrane permeability . However, fluorine atoms may also increase metabolic stability .
Salt Forms and Stability :
Physicochemical Properties
- Polarity: The sulfonyl group increases polarity, making the compound more water-soluble but possibly less lipid-soluble than non-sulfonylated analogs.
Preparation Methods
Synthesis of 2,6-Dimethylmorpholine
The morpholine ring with methyl substituents at positions 2 and 6 is synthesized by cyclization reactions involving appropriate precursors such as substituted phenols or amino alcohols. One reported approach involves:
- Reacting 2,6-dimethyl-substituted phenols with amino alcohols under cyclization conditions to form the morpholine ring.
- Alternatively, reductive amination or nucleophilic substitution methods can be employed to introduce the methyl groups and close the ring.
A related morpholine derivative, 2-(2,6-dimethylmorpholin-4-yl)ethanamine, has been synthesized by reacting precursors with hydrazine hydrate in methanol, achieving yields around 79%.
Sulfonylation Step
The sulfonyl group is introduced at the nitrogen atom of the morpholine ring (position 4) by reaction with sulfonylating agents, typically sulfonyl chlorides or sulfonic acid derivatives. This step involves:
- Using polar aprotic solvents such as dichloromethane or acetonitrile to facilitate nucleophilic substitution.
- Controlling temperature (often room temperature to moderate heating) to maximize conversion and minimize side reactions.
- Employing catalysts or bases to neutralize generated acids and drive the reaction forward.
The sulfonylation converts the morpholine nitrogen into a sulfonamide linkage, which is crucial for the compound’s biological activity.
Reaction Conditions and Optimization
Research Findings and Mechanistic Insights
- The sulfonylation step proceeds via nucleophilic attack of the morpholine nitrogen on the sulfonyl chloride, forming a sulfonamide bond. Polar aprotic solvents stabilize intermediates and improve nucleophilicity.
- The methyl groups at positions 2 and 6 on the morpholine ring influence steric and electronic properties, potentially affecting reactivity and selectivity during sulfonylation.
- The ethan-1-amine substituent is introduced to enhance solubility and biological activity, often isolated as the hydrochloride salt for stability.
- Reaction yields and purity are highly dependent on precise temperature control and solvent choice, with common yields reported around 79% for intermediate steps and high purity (~95%) for the final product.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine?
Methodological Answer: The compound can be synthesized via sulfonylation of 2-aminoethylamine derivatives with 2,6-dimethylmorpholine-4-sulfonyl chloride. Key steps include:
- Nucleophilic substitution : React the amine group of ethan-1-amine with the sulfonyl chloride under basic conditions (e.g., sodium hydroxide in ethanol) to form the sulfonamide bond .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Use a combination of analytical techniques:
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >150°C based on morpholine sulfonamide analogs) .
- pH Sensitivity : Test stability in aqueous buffers (pH 2–12) over 24 hours; sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How does the sulfonyl-morpholine moiety influence the compound’s electronic and steric properties?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density around the sulfonyl group and morpholine ring. The 2,6-dimethyl groups on morpholine introduce steric hindrance, potentially affecting binding interactions .
- X-ray Crystallography : Resolve crystal structures to analyze bond angles and torsional strain in the sulfonamide linkage .
Q. How can researchers resolve contradictory data in biological activity assays involving this compound?
Methodological Answer:
- Dose-Response Curves : Repeat assays with varying concentrations (0.1–100 µM) to identify non-linear effects .
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to rule out nonspecific interactions .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm reproducibility across triplicate experiments .
Q. What strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target enzymes .
- Mutagenesis : Engineer enzyme variants (e.g., active-site mutations) to validate interaction sites .
Q. How can computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
Methodological Answer:
- QSAR Models : Use platforms like SwissADME or ADMETLab to predict bioavailability (%F >50%) and blood-brain barrier permeability (low, due to sulfonamide polarity) .
- CYP450 Metabolism Screening : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS .
Data Contradiction Analysis
Scenario : Conflicting reports on the compound’s solubility in polar solvents.
Resolution Workflow :
Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry.
Temperature Dependence : Measure solubility at 25°C vs. 37°C to identify thermal effects.
Ionic Strength Adjustment : Add NaCl (0.1–1.0 M) to assess salting-in/out behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
